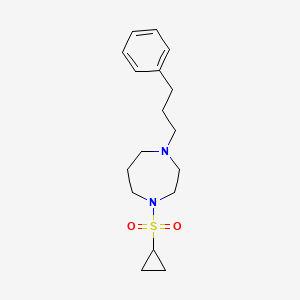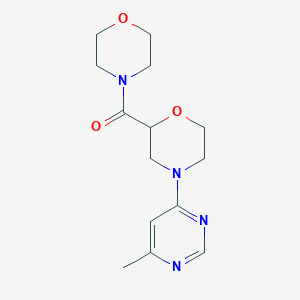
1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes This compound features a cyclopropanesulfonyl group and a phenylpropyl group attached to a diazepane ring
Vorbereitungsmethoden
The synthesis of 1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)-1,4-diazepane typically involves multiple steps. One common synthetic route includes the reaction of cyclopropanesulfonyl chloride with 1,4-diazepane in the presence of a base to form the cyclopropanesulfonyl-diazepane intermediate. This intermediate is then reacted with 3-phenylpropyl bromide under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)-1,4-diazepane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfone, amine, and substituted diazepane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)-1,4-diazepane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)-1,4-diazepane can be compared with other similar compounds such as:
1-(Cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane: This compound has a similar structure but with a phenylethyl group instead of a phenylpropyl group, which may result in different chemical and biological properties.
1-(Cyclopropanesulfonyl)-4-(4-phenylbutyl)-1,4-diazepane: This compound features a phenylbutyl group, which may influence its reactivity and potential applications. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C17H26N2O2S |
|---|---|
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
1-cyclopropylsulfonyl-4-(3-phenylpropyl)-1,4-diazepane |
InChI |
InChI=1S/C17H26N2O2S/c20-22(21,17-9-10-17)19-13-5-12-18(14-15-19)11-4-8-16-6-2-1-3-7-16/h1-3,6-7,17H,4-5,8-15H2 |
InChI-Schlüssel |
MVEQEYUODIKHHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B15121639.png)
![1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15121642.png)
![1-Methyl-3-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B15121644.png)
![4-[2-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15121652.png)
![1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15121653.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15121665.png)
![5-chloro-N-methyl-N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15121669.png)
![4-[2-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15121672.png)


![N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B15121691.png)
![N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B15121693.png)
![4-(4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B15121703.png)
![5-chloro-N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15121706.png)
